N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Overview
Description
N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzimidazole core, a brominated pyrazole moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the benzyl group. The brominated pyrazole moiety is then synthesized separately and coupled with the benzimidazole derivative. Finally, the benzamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the pyrazole moiety can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing groups, while substitution could result in a pyrazole derivative with a different substituent in place of the bromine atom.
Scientific Research Applications
N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole core is known to interact with various biological targets, while the pyrazole moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-BENZYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]-N’-[(E)-2-THIENYLMETHYLIDENE]ACETOHYDRAZIDE
- 2-(1H-BENZIMIDAZOL-1-YL)-N’-(4-ISOPROPYLBENZYLIDENE)ACETOHYDRAZIDE
- 1-BENZYL-1H-PYRAZOLE
Uniqueness
N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to the combination of its benzimidazole core, brominated pyrazole moiety, and benzamide group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. The presence of the bromine atom in the pyrazole ring, for example, can influence its reactivity and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-benzylbenzimidazol-2-yl)-3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN5O/c1-18-25(28)19(2)33(31-18)17-21-11-8-12-22(15-21)26(34)30-27-29-23-13-6-7-14-24(23)32(27)16-20-9-4-3-5-10-20/h3-15H,16-17H2,1-2H3,(H,29,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGBGAFURKQIJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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